molecular formula C18H20N2O2 B14918731 (2,4,6-Trimethyl-phenoxy)-acetic acid benzylidene-hydrazide

(2,4,6-Trimethyl-phenoxy)-acetic acid benzylidene-hydrazide

Cat. No.: B14918731
M. Wt: 296.4 g/mol
InChI Key: IWRMONGJSNDBNK-YBFXNURJSA-N
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Description

N’-Benzylidene-2-(mesityloxy)acetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidene-2-(mesityloxy)acetohydrazide typically involves the condensation reaction between an aldehyde and a hydrazide. One common method includes the reaction of mesityloxyacetic acid hydrazide with benzaldehyde under reflux conditions in ethanol. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for N’-Benzylidene-2-(mesityloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-2-(mesityloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of N’-Benzylidene-2-(mesityloxy)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial properties . The compound’s hydrazone group allows it to form stable complexes with metal ions, which can be exploited in various catalytic processes.

Comparison with Similar Compounds

N’-Benzylidene-2-(mesityloxy)acetohydrazide can be compared with other hydrazone derivatives such as:

The uniqueness of N’-Benzylidene-2-(mesityloxy)acetohydrazide lies in its mesityloxy group, which imparts distinct chemical and biological properties compared to other hydrazone derivatives.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-(2,4,6-trimethylphenoxy)acetamide

InChI

InChI=1S/C18H20N2O2/c1-13-9-14(2)18(15(3)10-13)22-12-17(21)20-19-11-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,20,21)/b19-11+

InChI Key

IWRMONGJSNDBNK-YBFXNURJSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)N/N=C/C2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NN=CC2=CC=CC=C2)C

Origin of Product

United States

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